molecular formula C13H25N3O2 B7921680 N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7921680
M. Wt: 255.36 g/mol
InChI Key: HRZIFLIJPNZBET-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS Ref: 10-F084821) is a chiral acetamide derivative featuring a pyrrolidine backbone with stereospecific (S,S) substitutions: an (S)-2-amino-propionyl group at the 1-position and an isopropyl-acetamide group at the 2-methyl position.

Properties

IUPAC Name

N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZIFLIJPNZBET-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, also known by its CAS number 1401669-15-5, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N3O2C_{13}H_{25}N_{3}O_{2} with a molar mass of 255.36 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.

PropertyValue
Molecular FormulaC13H25N3O2
Molar Mass255.36 g/mol
CAS Number1401669-15-5
SynonymsN-isopropyl-acetamide

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that derivatives of amino acid-based compounds can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Neuroprotective Effects : Certain derivatives are being explored for their neuroprotective properties, potentially offering therapeutic options for neurodegenerative diseases.
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

Anticancer Activity

A study investigating the effects of similar compounds on MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis in a concentration-dependent manner. The findings suggested that structural modifications could enhance the efficacy of these compounds against cancer cells .

Neuroprotective Research

In preclinical models, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This activity was attributed to the compound's ability to modulate signaling pathways associated with cell survival .

Antimicrobial Studies

Research involving the synthesis of amino acid derivatives indicated that several compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The efficacy of these compounds was compared to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    Research suggests that compounds similar to N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that pyrrolidine derivatives can enhance mood and cognitive function in preclinical models.
  • Analgesic Properties :
    The compound's structural features suggest potential analgesic effects. Preliminary investigations indicate that it may interact with pain pathways, possibly providing relief in chronic pain conditions without the side effects associated with traditional opioids.
  • Neuroprotective Effects :
    There is growing interest in the neuroprotective capabilities of this compound. It may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival through its action on specific receptors involved in neuroprotection.

Neuropharmacology Applications

  • Cognitive Enhancer :
    Given its potential to influence neurotransmitter systems, this compound is being studied for its ability to enhance cognitive functions such as memory and learning. Its impact on cholinergic pathways could make it a candidate for treating cognitive impairments associated with aging or neurodegenerative diseases.
  • Anxiolytic Effects :
    Research indicates that similar compounds may possess anxiolytic properties, which could be beneficial for treating anxiety disorders. The modulation of GABAergic transmission is a potential mechanism through which these effects might be realized.

Biochemical Tool Applications

  • Research on Protein Interactions :
    The unique structure of this compound allows it to serve as a biochemical probe in research settings. It can be used to study protein-ligand interactions and elucidate mechanisms of action for various biological processes.
  • Drug Development :
    As a lead compound, it can be modified to improve efficacy and reduce side effects during the drug development process. Structure-activity relationship (SAR) studies can provide insights into optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the implications of this compound:

  • Study on Antidepressant Effects : A recent study demonstrated that a related pyrrolidine derivative showed significant antidepressant-like behavior in rodent models, suggesting that modifications to the structure can enhance efficacy .
  • Neuroprotective Mechanisms : Another study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced cell death in neuronal cultures .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Backbone Key Substituents Molecular Weight (Da) Key Functional Groups
Target Compound Pyrrolidine (S)-2-amino-propionyl, isopropyl-acetamide ~300 (estimated) Amide, secondary amine
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine 2-amino-ethyl, isopropyl-acetamide 227.35 Amide, primary amine
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Pyrrolidine Benzyl, ethyl-propionamide 313.43 Amide, benzyl, secondary amine
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea Cyclohexane Trifluoromethylphenyl, triazole ~600 (estimated) Thiourea, triazole, CF3

Preparation Methods

Stepwise Amide Coupling and Alkylation

This method involves sequential amide bond formation and alkylation. A representative procedure from patent literature (WO2013108809A1) outlines:

  • Starting Materials :

    • (S)-2-Aminopropionyl-pyrrolidine intermediate

    • N-Isopropyl acetamide derivative

  • Activation : Use of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or HATU as coupling agents in DMF or THF.

  • Coupling : Reaction at 20–25°C for 12–24 hours under inert atmosphere.

  • Work-Up : Purification via flash chromatography (ethyl acetate/methanol gradients).

Key Data :

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1TBTU, DIPEADMF201265–78
2NaBH(OAc)₃THF0→RT682

Reductive Amination Strategy

A scalable approach employs reductive amination to introduce the isopropylamino group. From and:

  • Substrate : (S)-1-((S)-2-Amino-propionyl)-pyrrolidine-2-carbaldehyde.

  • Reagent : Isopropylamine with sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : Molecular sieves, argon atmosphere, 20°C for 12 hours.

  • Acylation : Subsequent treatment with acetyl chloride in dichloromethane.

Optimized Parameters :

  • Molar Ratio (aldehyde:amine:reductant): 1:1.5:1.2

  • Yield : 50–68% after purification.

Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

To preserve the (S,S)-configuration, chiral auxiliaries such as Fmoc-protected amino acids are employed:

  • Fmoc Protection : (S)-2-Amino-propionic acid is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Coupling : Reacted with pyrrolidine derivatives using DIPEA as a base.

  • Deprotection : Piperidine (20% in DMF) removes Fmoc groups without racemization.

Critical Notes :

  • Temperature Control : Reactions conducted ≤0°C minimize epimerization.

  • Solvent Choice : DCM/THF mixtures improve solubility of intermediates.

Solid-Phase Peptide Synthesis (SPPS)

Resin-Bound Intermediate Synthesis

Adapted from and:

  • Resin Loading : TentaGel S Ram resin (0.25 mmol/g) functionalized with Fmoc-L-alanine.

  • Elongation : Automated SPPS with HATU/DIPEA activation for coupling.

  • Cleavage : TFA/TIS/water (95:2.5:2.5) liberates the peptide from the resin.

Performance Metrics :

  • Purity : >90% after HPLC purification.

  • Scale : Up to 10 g demonstrated in patent examples.

Catalytic Methods

Zr-Catalyzed Cyclization

A novel ZrOCl₂·8H₂O-catalyzed method from enables one-pot cyclization:

  • Substrates : N-Acyl α-aminoaldehydes and 1,3-dicarbonyl compounds.

  • Conditions : THF/1,4-dioxane at 80°C for 6 hours.

  • Outcome : Forms pyrrolidine core with 70–88% enantiomeric excess (ee).

Advantages :

  • Avoids racemization during cyclization.

  • Compatible with diverse side chains (alkyl, aryl).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/methanol (95:5).

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time ~0.55 min.

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 1.32 (d, J=7.0 Hz, 3H), 2.59 (s, 3H), 4.37–4.67 (m, 5H).

  • HRMS : m/z 255.36 [M+H]+.

Challenges and Solutions

Low Yields in Reductive Amination

  • Issue : Competing over-alkylation reduces yield.

  • Fix : Use of bulkier reductants (e.g., NaBH(OAc)₃) suppresses side reactions.

Epimerization During Acylation

  • Issue : Acidic conditions cause loss of chirality.

  • Mitigation : Employ coupling reagents (COMU) at low temps (≤0°C).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems reduce reaction time from hours to minutes.

  • Output : 1–5 kg/day with ≥98% purity.

Recent Advances (2023–2025)

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Achieves 99% ee for (S,S)-isomer.

  • Substrate : Racemic N-acetyl precursor.

Photoredox Catalysis

  • Method : Visible-light-driven C–N bond formation reduces step count.

  • Catalyst : Ir(ppy)₃ (1 mol%), 24 h, RT.

Q & A

Q. Example Table :

TechniqueObserved Amide C=O (cm⁻¹/NMR ppm)Computed ValueDiscrepancy Source
IR16481652 (DFT)Solvent H-bonding
13C^{13}C-NMR172.1 ppm171.5 ppmRotameric averaging

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

ADMET Prediction :

  • Software : SwissADME or pkCSM for bioavailability and blood-brain barrier penetration.
  • Descriptors : LogP (2.5–3.5), topological polar surface area (<90 Ų) for permeability.

Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess stability of the pyrrolidine-acetamide hinge.

Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteases) .

Data Contradictions : Discrepancies between in silico and in vitro permeability assays may arise from unaccounted transporter proteins; validate with Caco-2 cell assays.

What strategies mitigate racemization during prolonged storage or under experimental conditions?

Level: Basic
Methodological Answer:

Storage : Lyophilize and store at -20°C under argon to prevent moisture/oxygen exposure.

pH Control : Maintain solutions at pH 5–6 (acetate buffer) to avoid base-catalyzed racemization.

Monitoring : Periodically test enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column) .

Data Contradictions : If EE decreases unexpectedly, check for residual metal ions (e.g., Fe³⁺) catalyzing racemization; add EDTA to chelate.

How can researchers design assays to evaluate the compound’s enzyme inhibition kinetics?

Level: Advanced
Methodological Answer:

Assay Setup :

  • Use fluorescence-based substrates (e.g., AMC-tagged peptides) for real-time monitoring.
  • Vary inhibitor concentration (0.1–10 × IC50_{50}) and fit data to Morrison equation for tight-binding inhibition.

Controls : Include a positive control (e.g., E-64 for cysteine proteases) and pre-incubate enzyme-inhibitor mixtures to reach equilibrium.

Data Analysis : Use GraphPad Prism for nonlinear regression and calculate Ki_i via Cheng-Prusoff equation .

Q. Example Table :

[Inhibitor] (µM)Initial Velocity (RFU/min)Ki_i (nM)
0.11200 ± 452.3 ± 0.2
1.0650 ± 302.1 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.